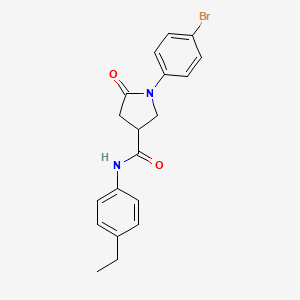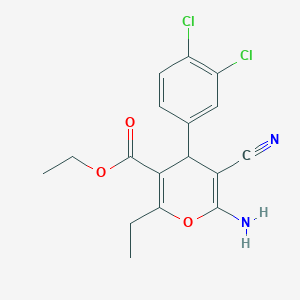![molecular formula C13H15N5O3 B5153118 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine, also known as NU-6027, is a potent inhibitor of the protein kinases ATM and ATR. It has been extensively studied for its potential applications in cancer treatment and radiation therapy. In
Mechanism of Action
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine is a potent inhibitor of the protein kinases ATM and ATR. These kinases are involved in the DNA damage response pathway, which is critical for maintaining genomic stability. By inhibiting ATM and ATR, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine disrupts this pathway and sensitizes cancer cells to radiation and chemotherapy.
Biochemical and Physiological Effects:
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation and enhance the effectiveness of chemotherapy. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has been studied for its potential to inhibit DNA damage repair pathways, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is a potent inhibitor of ATM and ATR, making it a valuable tool for studying the DNA damage response pathway. It has also been extensively studied for its potential applications in cancer treatment and radiation therapy. However, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may complicate data interpretation. Additionally, the optimal concentration and timing of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine treatment may vary depending on the experimental system.
Future Directions
There are several potential future directions for research on 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more selective inhibitors of ATM and ATR. This could help to reduce off-target effects and improve the specificity of these inhibitors. Another area of interest is the combination of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine with other cancer treatments, such as immunotherapy or targeted therapies. Finally, further studies are needed to fully understand the mechanisms of action of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine and its potential applications in cancer treatment and radiation therapy.
In conclusion, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine is a potent inhibitor of the protein kinases ATM and ATR, with potential applications in cancer treatment and radiation therapy. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the potential of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine as a cancer treatment.
Synthesis Methods
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine can be synthesized through a multi-step process starting from 2-chloro-6-nitropyrimidine. The first step involves the reaction of 2-chloro-6-nitropyrimidine with 4-(aminomethyl)piperidine to form 2-{4-[(6-nitro-2-pyrimidinyl)amino]methyl}-1-piperidine. This intermediate is then reacted with 5-nitro-2-furaldehyde to yield 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine.
Scientific Research Applications
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential applications in cancer treatment and radiation therapy. It has been shown to sensitize cancer cells to radiation and enhance the effectiveness of chemotherapy. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine has also been studied for its potential to inhibit DNA damage repair pathways, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-18(20)12-3-2-11(21-12)10-16-6-8-17(9-7-16)13-14-4-1-5-15-13/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVVBOGAVPYZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)



![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)
